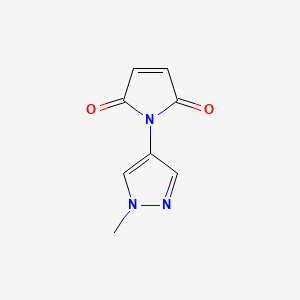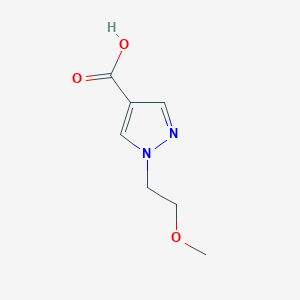
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, also known as MPEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEC is a pyrazole derivative that has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body.
Applications De Recherche Scientifique
Synthesis and Characterization
- The study of the functionalization reactions of pyrazole derivatives, including 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, is a key area. These compounds are synthesized through various chemical reactions and characterized using techniques like NMR, IR, and mass spectrometry. For instance, Yıldırım and Kandemirli (2006) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which helps in understanding the properties and potential applications of similar pyrazole derivatives (Yıldırım & Kandemirli, 2006).
Improvement of Synthesis Methods
- Research has been conducted to improve the synthesis methods of 1H-pyrazole-4-carboxylic acid, enhancing the yield and efficiency of the process. Dong (2011) reported an improved synthesis method that increased the yield of 1H-pyrazole-4-carboxylic acid to 97.1% (Dong, 2011).
Structural Studies and Hydrogen Bonding
- Structural studies and analysis of hydrogen bonding in pyrazole derivatives are crucial for understanding their chemical properties. Asma et al. (2018) investigated the molecular conformation and hydrogen bonding in various 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives (Asma et al., 2018).
Electroluminescence and Nonlinear Optical Properties
- Pyrazolecarboxylic metal organic frameworks have been studied for their electrochemiluminescence properties. Feng et al. (2016) synthesized a series of transition metal complexes with pyrazolecarboxylic acid derivatives, demonstrating highly intense electrochemiluminescence (Feng et al., 2016). Additionally, Tamer et al. (2015) conducted a study on the nonlinear optical properties of a molecule containing a pyrazolecarboxylic acid derivative (Tamer et al., 2015).
Solid-State Properties
- The study of solid-state properties, such as polymorphism and proton transfer, of pyrazole-4-carboxylic acids is significant in materials science. Infantes et al. (2013) discussed the structure and dynamic properties of 1H-pyrazole-4-carboxylic acids in the solid state, highlighting their polymorphism and solid-state proton transfer (Infantes et al., 2013).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUGOSJLZCHJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
874196-94-8 | |
| Record name | 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



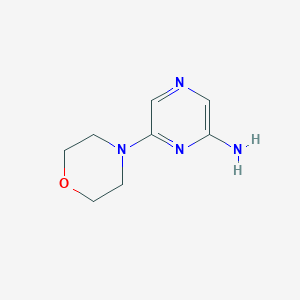
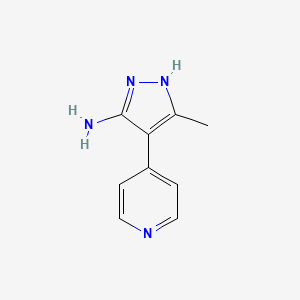
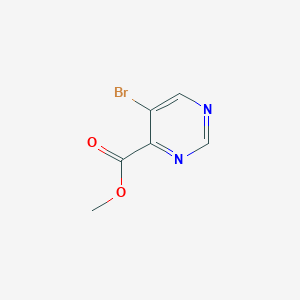
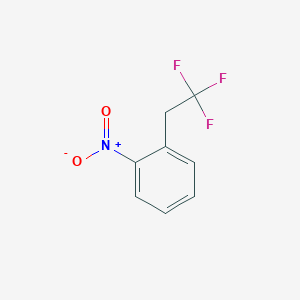

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
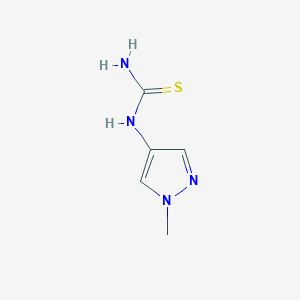
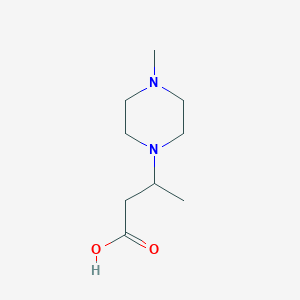
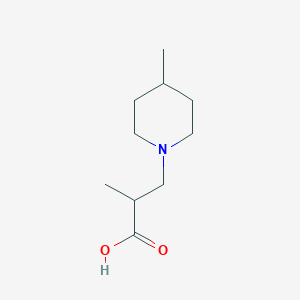
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
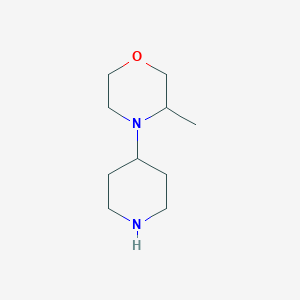
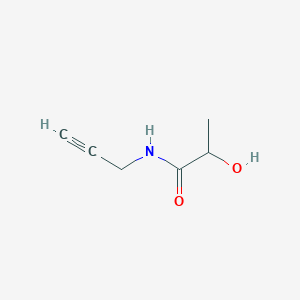
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
